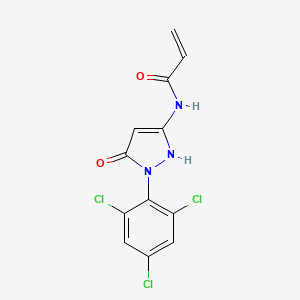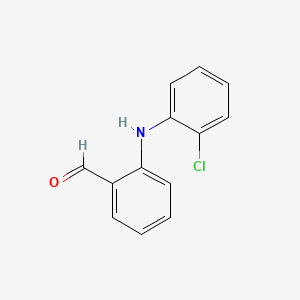
2-((2-氯苯基)氨基)苯甲醛
描述
2-((2-Chlorophenyl)amino)benzaldehyde is a chemical compound with the molecular formula C13H10ClNO. Its average mass is 231.678 Da and its monoisotopic mass is 231.045090 Da .
Molecular Structure Analysis
The molecular structure of 2-((2-Chlorophenyl)amino)benzaldehyde consists of two aromatic rings linked by an aliphatic three-carbon chain . The compound has conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system .Physical And Chemical Properties Analysis
2-((2-Chlorophenyl)amino)benzaldehyde is a compound with the molecular formula C13H10ClNO. Its average mass is 231.678 Da and its monoisotopic mass is 231.045090 Da .科学研究应用
Pharmacology
Summary of Application
In pharmacology, this compound is explored for its potential as a pharmaceutical impurity standard . It’s particularly relevant in the study of diclofenac, a non-steroidal anti-inflammatory drug (NSAID).
Methods of Application
The compound is synthesized and used as a reference material in high-performance liquid chromatography (HPLC) to quantify impurities in pharmaceutical samples .
Results and Outcomes
The use of this compound as a standard allows for the accurate determination of impurities in drug formulations, ensuring the safety and efficacy of pharmaceutical products.
Organic Synthesis
Summary of Application
“2-((2-Chlorophenyl)amino)benzaldehyde” is utilized in the synthesis of benzoxazoles, which are important heterocyclic compounds with various applications .
Methods of Application
It undergoes condensation reactions with 2-aminophenol precursors in the presence of catalysts like Pb(OAc)4 and ZnBr2 to form benzoxazole derivatives .
Results and Outcomes
The synthesized benzoxazoles exhibit potential anticancer activity, expanding the library of compounds available for drug development .
Analytical Chemistry
Summary of Application
In analytical chemistry, the compound serves as a standard for the calibration of analytical instruments and the validation of analytical methods .
Methods of Application
It is used in spectrophotometric analyses and as a calibration standard in mass spectrometry to identify and quantify similar compounds .
Results and Outcomes
The use of this compound enhances the precision and accuracy of analytical measurements, contributing to the reliability of chemical analyses.
Materials Science
Summary of Application
This compound is investigated for its role in the development of new materials, particularly in the context of pharmaceutical impurities .
Methods of Application
It is used to study the stability and degradation products of materials under various conditions, employing techniques like gas chromatography-mass spectrometry (GC-MS) .
Results and Outcomes
Findings contribute to understanding the material properties and the impact of impurities on material performance.
Biochemistry
Summary of Application
Biochemically, “2-((2-Chlorophenyl)amino)benzaldehyde” is involved in the study of enzyme modulation and the development of enzyme inhibitors .
Methods of Application
It is used in the synthesis of Schiff base compounds, which are then tested for their inhibitory effects on enzymes like lipoxygenase .
Results and Outcomes
The synthesized compounds show promise as enzyme inhibitors, which could lead to new treatments for diseases related to enzyme dysfunction .
Environmental Science
Summary of Application
In environmental science, the compound is used to understand the transformation products formed during the ozonation of pharmaceuticals in wastewater treatment .
Methods of Application
The compound is identified as a transformation product using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .
Results and Outcomes
Studies reveal that certain transformation products, including “2-((2-Chlorophenyl)amino)benzaldehyde”, may be more toxic than the parent compounds, highlighting the importance of evaluating the environmental impact of pharmaceuticals .
属性
IUPAC Name |
2-(2-chloroanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-2-4-8-13(11)15-12-7-3-1-5-10(12)9-16/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAHPDZFLSFYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698322 | |
| Record name | 2-(2-Chloroanilino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chlorophenyl)amino)benzaldehyde | |
CAS RN |
71758-44-6 | |
| Record name | 2-(2-Chloroanilino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



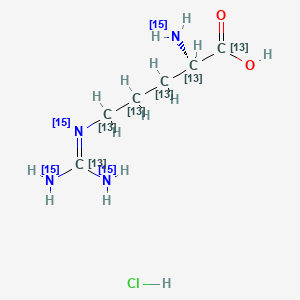
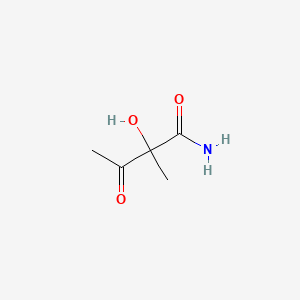
![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)
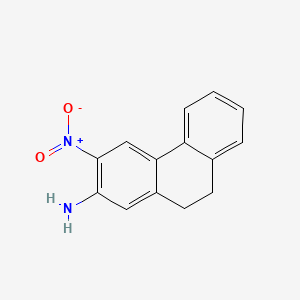
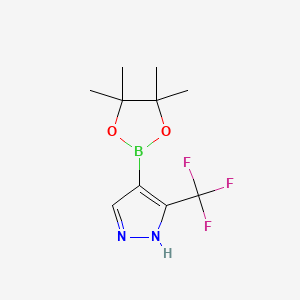

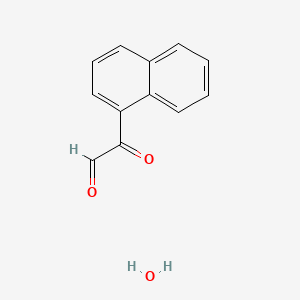
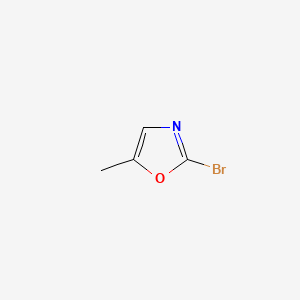
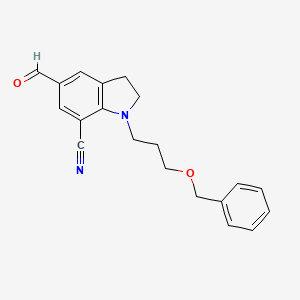
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)
